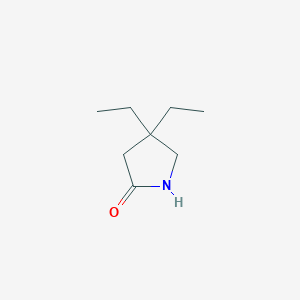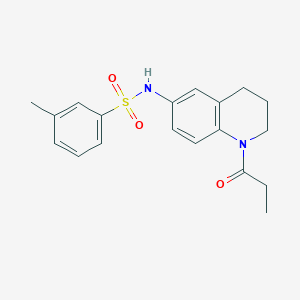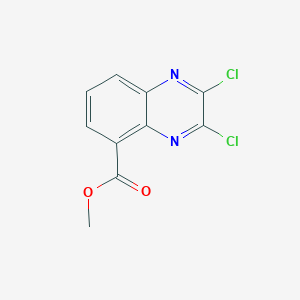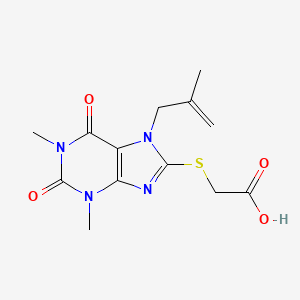![molecular formula C29H33N3O2 B2624301 2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide CAS No. 922088-64-0](/img/structure/B2624301.png)
2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms, and inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide selectively inhibits PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately lead to cell death. Cancer cells are particularly vulnerable to DNA damage due to their high rate of replication and increased reliance on DNA repair mechanisms. This compound has been shown to selectively target cancer cells while sparing normal cells, making it a promising therapeutic agent for cancer treatment.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. In addition, this compound has been shown to enhance the immune response to cancer cells, leading to increased tumor cell killing by immune cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide has several advantages for use in lab experiments. It is a highly selective PARP inhibitor, which allows for specific targeting of PARP enzymes. It has also been shown to have a low toxicity profile in preclinical studies, making it a safe and effective therapeutic agent for cancer treatment. However, one limitation of this compound is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide. One area of interest is the development of combination therapies that incorporate this compound with other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to this compound, which would allow for more personalized treatment approaches. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in clinical settings.
Métodos De Síntesis
The synthesis of 2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide involves several steps, starting with the reaction of 1,1'-biphenyl-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)amine in the presence of triethylamine to form the intermediate amide. The amide is then reacted with ethyl chloroacetate in the presence of sodium hydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide has been extensively studied in preclinical models of cancer, including breast, ovarian, prostate, and pancreatic cancer. In these studies, this compound has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy. This compound has also been shown to have a synergistic effect when combined with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors.
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O2/c1-31-14-13-26-20-25(11-12-27(26)31)28(32-15-17-34-18-16-32)21-30-29(33)19-22-7-9-24(10-8-22)23-5-3-2-4-6-23/h2-12,20,28H,13-19,21H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPWGCIDKCHAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide](/img/structure/B2624219.png)
![4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2624220.png)


![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2624224.png)



![(Z)-1-(3-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2624229.png)
![N-(4-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624231.png)
![4-[(2,5-Dimethylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2624232.png)
![1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2624238.png)

